O-(Diphenylphosphinyl)hydroxylamine

Description

The exact mass of the compound O-(Diphenylphosphinyl)hydroxylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality O-(Diphenylphosphinyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(Diphenylphosphinyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

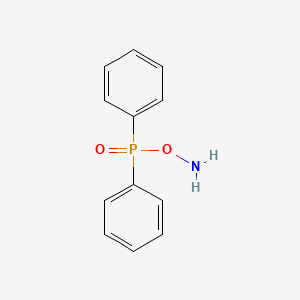

Structure

3D Structure

Properties

IUPAC Name |

O-diphenylphosphorylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NO2P/c13-15-16(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJECIYLGISUNRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449717 | |

| Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72804-96-7 | |

| Record name | O-(Diphenylphosphinyl)hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072804967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(Diphenylphosphinyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-(DIPHENYLPHOSPHINYL)HYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O9PF20T75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O-(Diphenylphosphinyl)hydroxylamine: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of a versatile electrophilic aminating agent.

Introduction

O-(Diphenylphosphinyl)hydroxylamine, commonly referred to as DPPH, is a highly valuable and versatile reagent in modern organic synthesis. This white, solid compound has garnered significant attention for its role as an efficient electrophilic aminating agent, enabling the formation of carbon-nitrogen, nitrogen-nitrogen, oxygen-nitrogen, and sulfur-nitrogen bonds.[1] Its utility is particularly pronounced in the synthesis of complex molecules, including pharmaceutical intermediates, where the precise introduction of a nitrogen-containing functional group is a critical step.[2][3] This technical guide provides a comprehensive overview of the basic properties, synthesis, and key applications of O-(Diphenylphosphinyl)hydroxylamine for researchers, scientists, and professionals in drug development.

Physicochemical Properties

O-(Diphenylphosphinyl)hydroxylamine is an off-white powder that is stable under controlled conditions, making it a practical reagent in various laboratory settings.[2][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 72804-96-7 | [2][5][6] |

| Molecular Formula | C₁₂H₁₂NO₂P | [6][7] |

| Molecular Weight | 233.20 g/mol | [2][6] |

| Appearance | Off-white powder | [2] |

| Melting Point | >140 °C (decomposes) | [2] |

| Boiling Point | 368.0 ± 25.0 °C at 760 mmHg | [2] |

| Density | 1.25 ± 0.1 g/cm³ | [2] |

| Solubility | Very low in aprotic organic solvents | [4] |

Synthesis of O-(Diphenylphosphinyl)hydroxylamine

The conventional synthesis of DPPH involves the reaction of diphenylphosphinic chloride with hydroxylamine (B1172632).[7][8][9] The oxygen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphinic chloride to form the O-phosphinylated product.[8] While traditional methods can result in variable yields and slow filtration rates, scalable preparations have been developed to improve efficiency and reproducibility.[7][10][11]

General Experimental Protocol for Synthesis

A common laboratory-scale synthesis involves the reaction of diphenylphosphinic chloride with hydroxylamine hydrochloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758).[8]

Materials:

-

Diphenylphosphinic chloride

-

Hydroxylamine hydrochloride

-

Triethylamine

-

Dichloromethane

-

Water

Procedure:

-

A mixture of hydroxylamine hydrochloride in dichloromethane is cooled in an ice bath.

-

Triethylamine is added dropwise to the cooled suspension.

-

A solution of diphenylphosphinic chloride in dichloromethane is then added slowly to the reaction mixture.

-

The reaction is stirred at a low temperature and then allowed to warm to room temperature.

-

The reaction mixture is washed with water to remove salts.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield O-(Diphenylphosphinyl)hydroxylamine as a white solid.

For large-scale and safer preparations, a two-step procedure starting from tert-butyl N-hydroxycarbamate has been developed, which avoids the direct handling of potentially unstable hydroxylamine.[10][11]

Synthesis Workflow

Caption: General workflow for the synthesis of DPPH.

Core Reactivity and Applications

The primary utility of O-(Diphenylphosphinyl)hydroxylamine lies in its capacity to act as an electrophilic aminating agent.[4][8] This reactivity is harnessed to form a variety of chemical bonds, making it a versatile tool in organic synthesis.

Electrophilic Amination

DPPH is widely used to introduce an amino group (-NH₂) into a diverse range of substrates. This process, known as electrophilic amination, is fundamental to the synthesis of many nitrogen-containing compounds.[2][8] The reaction typically involves the attack of a nucleophile on the nitrogen atom of DPPH, with the diphenylphosphinate (B8688654) group acting as a good leaving group.

Caption: Electrophilic amination using DPPH.

Key applications of electrophilic amination with DPPH include:

-

Amination of Carbanions and Grignard Reagents: DPPH efficiently aminates stabilized carbanions and certain Grignard reagents, providing a direct route to primary amines.[2][4][8] This is particularly useful for the synthesis of α-amino acids and their derivatives.[8]

-

N-Amination of Heterocycles: The reagent is effective for the N-amination of various nitrogen-containing heterocycles such as imidazoles, indoles, and carbazoles.[4]

-

Conversion of Aldehydes to Nitriles: In a one-pot transformation, DPPH can convert aldehydes directly to nitriles under mild conditions, tolerating a wide range of other functional groups.[2][7]

-

Amination of Aryl Boronic Acids and Esters: DPPH serves as a general reagent for the conversion of (hetero)aryl boronic acids and esters to primary anilines, a reaction that proceeds rapidly at room temperature with broad substrate scope.[12]

Experimental Protocol: Electrophilic Amination of a Stabilized Carbanion

This protocol provides a general methodology for the amination of an enolate derived from a malonate ester, a common substrate for this transformation.

Materials:

-

Malonate ester

-

Strong base (e.g., Sodium hydride (NaH) or Potassium hydride (KH))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

O-(Diphenylphosphinyl)hydroxylamine (DPPH)

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), the malonate ester is dissolved in the anhydrous solvent in a flame-dried flask.

-

The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

-

The strong base is added portion-wise to the solution to generate the enolate. The mixture is stirred at this temperature for a specified time to ensure complete formation of the carbanion.

-

A solution or slurry of DPPH in the same anhydrous solvent is then added slowly to the enolate solution.

-

The reaction mixture is stirred at the low temperature for a period and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography, to yield the aminated product.

Safety and Handling

O-(Diphenylphosphinyl)hydroxylamine is classified as an irritant, causing skin and serious eye irritation.[5][13][14] It may also cause respiratory irritation.[13][15] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this reagent.[13][15] Work should be conducted in a well-ventilated area or a fume hood.[13] The compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[13]

Conclusion

O-(Diphenylphosphinyl)hydroxylamine is a robust and versatile reagent for electrophilic amination in organic synthesis. Its stability, broad functional group tolerance, and efficiency in forming various nitrogen-containing bonds make it an indispensable tool for chemists in academia and industry. This guide has provided a detailed overview of its fundamental properties, synthesis, and key applications, offering valuable insights for researchers engaged in the synthesis of complex organic molecules and the development of novel pharmaceuticals.

References

- 1. O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. DPPH - Enamine [enamine.net]

- 5. O-(Diphenylphosphinyl)hydroxylamine | C12H12NO2P | CID 10955453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Buy O-(Diphenylphosphinyl)hydroxylamine | 72804-96-7 [smolecule.com]

- 8. O-(Diphenylphosphinyl)hydroxylamine | 72804-96-7 | Benchchem [benchchem.com]

- 9. O-(diphenylphosphinyl)hydroxylamine: preparation and some characteristic chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. orgsyn.org [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.nl [fishersci.nl]

- 15. capotchem.cn [capotchem.cn]

O-(Diphenylphosphinyl)hydroxylamine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(Diphenylphosphinyl)hydroxylamine (DPPH) has emerged as a versatile and highly effective reagent in modern organic synthesis. This technical guide provides an in-depth overview of its core applications, focusing on its utility as a potent electrophilic aminating agent. Detailed experimental protocols for key transformations, quantitative data on reaction yields, and mechanistic diagrams are presented to facilitate its practical application in research and development, particularly within the pharmaceutical and agrochemical industries.

Introduction

O-(Diphenylphosphinyl)hydroxylamine, commonly abbreviated as DPPH, is a bench-stable, solid reagent renowned for its ability to deliver an amino group (NH₂) to a wide array of nucleophiles.[1][2] Its structure, featuring a hydroxylamine (B1172632) moiety activated by an electron-withdrawing diphenylphosphinyl group, renders the nitrogen atom highly electrophilic. This property is harnessed in a variety of chemical transformations to form carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds.[3][4] Such bond formations are fundamental in the synthesis of numerous biologically active molecules, making DPPH an invaluable tool in drug discovery and development.[4]

Core Application: Electrophilic Amination

The principal application of DPPH is as an electrophilic aminating agent. It provides a direct and often milder alternative to traditional methods of amination, which may require harsh conditions or the use of less stable or more hazardous reagents like hydroxylamine-O-sulfonic acid.[5] DPPH has been successfully employed for the amination of a diverse range of substrates.

Amination of Carbon Nucleophiles

DPPH reacts efficiently with various carbon-based nucleophiles, offering a straightforward route to primary amines.

-

Grignard Reagents and Organolithium Compounds: The reaction of DPPH with Grignard reagents or organolithium compounds provides a direct method for the synthesis of primary amines from the corresponding organometallic precursors.[5]

-

Stabilized Carbanions: Enolates derived from esters, ketones, and nitriles, as well as other stabilized carbanions, are readily aminated by DPPH.[1][6] This has been applied in the synthesis of α-amino acids and their derivatives.[6]

-

(Hetero)aryl Boronic Acids and Esters: A significant advancement in the use of DPPH is the amination of aryl and heteroaryl boronic acids and their corresponding esters.[7][8][9] This transformation proceeds rapidly at room temperature, exhibits a broad substrate scope with excellent functional group tolerance, and is particularly effective for the synthesis of electron-deficient anilines, which can be challenging to prepare via other methods.[1][7][8][9][10]

Amination of Heteroatomic Nucleophiles

DPPH is also a reliable reagent for the amination of various heteroatoms.

-

N-Amination of Amines and Heterocycles: Primary and secondary amines can be N-aminated using DPPH after deprotonation.[2] This method is also highly effective for the N-amination of nitrogen-containing heterocycles such as indoles, carbazoles, imidazoles, and xanthines.[2][5]

-

S-Imination of Thioethers: Recent studies have demonstrated the utility of DPPH for the S-imination of thioethers to form free-NH sulfilimines under mild, metal-free conditions. This methodology is compatible with complex molecules, including peptides and natural products.

Quantitative Data Presentation

The following tables summarize the yields of primary amines obtained from the electrophilic amination of various nucleophiles with O-(Diphenylphosphinyl)hydroxylamine under optimized conditions.

Table 1: Amination of Grignard Reagents

| Grignard Reagent | Amine Product | Yield (%) |

| Isopropylmagnesium bromide | Isopropylamine | 36 |

| t-Butylmagnesium chloride | t-Butylamine | 34 |

| Cyclohexylmagnesium bromide | Cyclohexylamine | 50 |

Data sourced from a comparative study of amination reagents.[5]

Table 2: N-Amination of Indole (B1671886) Derivatives

| Substrate | Product | Yield (%) |

| Indole | 1-Aminoindole | 52 |

| Skatole (3-Methylindole) | 1-Amino-3-methylindole | 62 |

| Carbazole | 9-Aminocarbazole | 58 |

Yields obtained via an improved one-flask procedure.[5]

Table 3: Amination of (Hetero)aryl Boronic Acids

| Aryl Boronic Acid | Aniline Product | Yield (%) |

| 4-Fluorophenylboronic acid | 4-Fluoroaniline | 83 |

| 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)aniline | 78 |

| 4-Biphenylboronic acid | 4-Aminobiphenyl | 95 |

| 3-Thiopheneboronic acid | 3-Aminothiophene | 67 |

Reactions performed at room temperature.[10]

Experimental Protocols

General Procedure for the Amination of Aryl Boronic Acids

This protocol is adapted from a recently developed method for the rapid and general amination of (hetero)aryl boronic acids.[7]

Materials:

-

(Hetero)aryl boronic acid (1.0 equiv)

-

O-(Diphenylphosphinyl)hydroxylamine (DPPH) (1.5 equiv)

-

Potassium hydroxide (B78521) (KOH) (3.0 equiv)

-

Dimethylformamide (DMF)

Procedure:

-

To a vial charged with the (hetero)aryl boronic acid, add a solution of potassium hydroxide in DMF.

-

To the resulting mixture, add a solution of O-(diphenylphosphinyl)hydroxylamine in DMF.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired primary aniline.

N-Amination of Indole

This protocol describes a one-flask procedure for the N-amination of indoles.[5]

Materials:

-

Indole (1.0 equiv)

-

Potassium hydroxide (KOH) (a catalytic amount)

-

O-(Diphenylphosphinyl)hydroxylamine (DPPH) (1.67 equiv)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of indole and potassium hydroxide in dimethylformamide, add a solution of O-(diphenylphosphinyl)hydroxylamine in dimethylformamide.

-

Stir the reaction mixture at 60-65 °C for 3 hours.

-

After cooling to room temperature, add water to the reaction mixture.

-

Extract the product with benzene (B151609) (or another suitable organic solvent).

-

Dry the combined organic extracts over magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by an appropriate method (e.g., chromatography or recrystallization) to yield 1-aminoindole.

Mechanistic Insights and Visualizations

The following diagrams illustrate the key reaction pathways and workflows involving O-(Diphenylphosphinyl)hydroxylamine.

Caption: General experimental workflow for electrophilic amination using DPPH.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. DPPH - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

O-(Diphenylphosphinyl)hydroxylamine: A Comprehensive Technical Guide for Researchers

CAS Number: 72804-96-7

Synonyms: (Aminooxy)diphenylphosphine oxide, DPPH, O-(Diphenylphosphoryl)hydroxylamine

O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a highly versatile and efficient electrophilic aminating agent that has garnered significant attention in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.[1][2] Its robust nature and broad substrate scope make it an invaluable tool for the introduction of amine functionalities into a wide array of molecules.[3][4] This technical guide provides an in-depth overview of DPPH, including its physicochemical properties, detailed experimental protocols for its synthesis and key applications, and a summary of its mechanistic pathways.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a reagent is paramount for its effective and safe utilization in a laboratory setting. The key data for O-(Diphenylphosphinyl)hydroxylamine is summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂NO₂P | [5][6] |

| Molecular Weight | 233.2 g/mol | [5][6] |

| Appearance | White to off-white or light yellow solid powder | [5][7] |

| Melting Point | >140 °C (decomposition) | [5] |

| Boiling Point (Predicted) | 368.0 ± 25.0 °C | [5] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | -1.65 ± 0.70 | [5] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly, Sonicated) | [5] |

| Storage Temperature | 2-8°C | [5] |

Spectral Data

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (500 MHz, CD₃OD) | δ: 7.80 (dd, J = 7.5, 1.3 Hz, 4H), 7.60 (td, J = 7.5, 1.3 Hz, 2H), 7.51 (td, J = 7.5, 3.7 Hz, 4H) | [3] |

| ³¹P NMR (CD₃OD) | δ: 38.52 ppm | [3] |

Safety Information

| Hazard Statement | Description | Reference(s) |

| H312 | Harmful in contact with skin | [8] |

| H315 | Causes skin irritation | [8] |

| H319 | Causes serious eye irritation | [8] |

| H335 | May cause respiratory irritation | [8] |

| Signal Word | Warning | [9] |

| GHS Pictograms | GHS07 (Exclamation mark) | [9] |

Synthesis of O-(Diphenylphosphinyl)hydroxylamine

The synthesis of DPPH can be achieved through several methods. A common and scalable two-step procedure starting from tert-butyl N-hydroxycarbamate is detailed below.[3]

Experimental Protocol: Scalable Two-Step Synthesis

Step 1: Synthesis of tert-Butyl (diphenylphosphoryl)oxycarbamate

-

To a clean and dry 1-L 3-necked flask containing a magnetic stir bar, add tert-butyl-N-hydroxycarbamate (30.9 g, 232 mmol, 1.10 equiv) and dichloromethane (B109758) (200 mL).

-

Equip the flask with an addition funnel, a nitrogen inlet, and a temperature probe.

-

Cool the mixture to between -5 °C and -15 °C using an ice/acetone bath.

-

Once the solids have dissolved, add triethylamine (B128534) (37 mL, 264 mmol, 1.25 equiv) dropwise over 10 minutes, maintaining the internal temperature.

-

In a separate flask, prepare a solution of diphenylphosphinic chloride (40.4 mL, 50.0 g, 211 mmol, 1 equiv) in dichloromethane (50 mL) under a nitrogen atmosphere.

-

Transfer the diphenylphosphinic chloride solution to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the internal temperature below 0 °C. Note that this step is exothermic and generates HCl gas.[3]

-

Monitor the reaction for completion (typically >95% conversion after 15 minutes post-addition) by ¹H NMR.[3]

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 125 mL) and saturated aqueous NaCl (125 mL).

-

Concentrate the organic layer via rotary evaporation until the product begins to precipitate.

-

Add hexane (B92381) (125 mL) and continue to concentrate. Repeat the hexane addition and concentration.

-

Filter the resulting slurry and wash the solid with hexane (2 x 50 mL).

-

Dry the solid under vacuum to yield tert-butyl (diphenylphosphoryl)oxycarbamate as a white solid.

Step 2: Synthesis of O-(Diphenylphosphinyl)hydroxylamine

-

Suspend tert-butyl-(diphenylphosphoryl)oxycarbamate (10.0 g, 30.0 mmol, 1 equiv) in dichloromethane (20 mL) in a 100-mL 3-necked flask under an argon atmosphere and cool to -5 °C.[3]

-

Add methanesulfonic acid (5.85 mL, 90.0 mmol, 3.00 equiv) dropwise over 15 minutes, keeping the temperature below 0 °C.[3]

-

Monitor the reaction for completion (>95% conversion) by ¹H NMR.[3]

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution (60 mL) while maintaining the temperature below 10 °C.

-

Allow the slurry to warm to 15 °C and then filter it through a Büchner funnel.

-

Wash the filter cake with dichloromethane (3 x 20 mL).

-

Dry the final product under vacuum at room temperature to obtain O-(diphenylphosphinyl)hydroxylamine as a white solid.[3]

Caption: Scalable two-step synthesis workflow for DPPH.

Applications in Electrophilic Amination

DPPH is a premier reagent for electrophilic amination, enabling the formation of C-N, N-N, O-N, and S-N bonds.[1][10] Its primary utility lies in the synthesis of primary amines from various nucleophilic precursors.

Amination of Aryl Boronic Acids and Esters

A recently developed, highly efficient application of DPPH is the metal-free amination of (hetero)aryl boronic acids and esters to furnish primary anilines.[3][11] This transformation is notable for its mild reaction conditions, broad substrate scope, and exceptional tolerance of functional groups.[3][12] It is particularly effective for electron-deficient aryl boronic acids, which are often challenging substrates for other amination methods.[4][12]

Experimental Protocol: General Procedure for Amination of Aryl Boronic Acids

-

To a vial, add the (hetero)aryl boronic acid (0.2 mmol, 1.0 equiv), O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.2 equiv), and potassium hydroxide (B78521) (KOH) (3.0 equiv).

-

Add dimethylformamide (DMF) (0.2 M) as the solvent.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion, the reaction can be worked up to isolate the corresponding primary aniline (B41778). Yields are typically high, often up to 90%.[13]

The proposed mechanism involves the initial formation of a reversible adduct between DPPH and the boronic acid. This is followed by a 1,2-aryl shift from the boron to the nitrogen atom, and subsequent rapid hydrolysis to yield the aniline product.[11][13]

Caption: Proposed mechanism for the amination of aryl boronic acids using DPPH.

Amination of Grignard Reagents and Carbanions

DPPH is also effective for the amination of carbanions generated from Grignard reagents and other stabilized carbanions, providing a direct route to primary amines.[5][10] This method serves as a valuable alternative to traditional amine synthesis strategies. The reaction proceeds via the nucleophilic attack of the carbanion on the electrophilic nitrogen atom of DPPH.[10]

Experimental Protocol: General Procedure for Amination of Grignard Reagents

Note: This is a generalized procedure and may require optimization for specific substrates.

-

Prepare the Grignard reagent (e.g., isopropylmagnesium chloride, t-butylmagnesium chloride, cyclohexylmagnesium chloride) in a suitable etheral solvent (e.g., THF, diethyl ether) under an inert atmosphere.

-

In a separate flask, dissolve O-(diphenylphosphinyl)hydroxylamine in an appropriate solvent.

-

Cool the DPPH solution to a low temperature (e.g., -78 °C).

-

Slowly add the Grignard reagent solution to the cooled DPPH solution with vigorous stirring.

-

Allow the reaction to proceed at low temperature for a specified time, then warm to room temperature.

-

Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via chromatography to obtain the primary amine. Yields for the amination of isopropyl, t-butyl, and cyclohexyl Grignard reagents have been reported to be 36%, 34%, and 50%, respectively.[14]

Caption: General experimental workflow for the amination of Grignard reagents.

Conclusion

O-(Diphenylphosphinyl)hydroxylamine is a powerful and versatile reagent for electrophilic amination. Its stability, broad substrate compatibility, and the mild conditions required for its reactions make it a valuable asset in modern organic synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use by researchers, scientists, and drug development professionals in their pursuit of novel chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. O-Diphenylphosphinylhydroxylamine | 72804-96-7 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. O-(Diphenylphosphinyl)hydroxylamine | C12H12NO2P | CID 10955453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. O-(Diphenylphosphinyl)hydroxylamine | 72804-96-7 [sigmaaldrich.com]

- 10. O-(Diphenylphosphinyl)hydroxylamine | 72804-96-7 | Benchchem [benchchem.com]

- 11. scientificupdate.com [scientificupdate.com]

- 12. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenyl-1-picrylhydrazyl, commonly abbreviated as DPPH, is a stable, organic free radical compound of significant importance in chemical research, particularly in the fields of antioxidant analysis and electron paramagnetic resonance (EPR) spectroscopy.[1][2] Its stability, attributed to the delocalization of the unpaired electron across the molecule, allows it to be handled as a standard reagent.[2][3] The primary application of DPPH lies in its use as a chromogenic probe for evaluating the radical-scavenging capabilities of various compounds, a process central to antioxidant research in drug development, food science, and natural product chemistry.[4][5][6] This guide provides an in-depth overview of its chemical structure, properties, and the standardized protocol for its use in antioxidant assays.

Chemical Identity and Structure

DPPH is a dark-colored crystalline powder that forms a deep violet solution when dissolved in organic solvents.[1][7] This characteristic color is due to the presence of the stable free radical. The IUPAC name for DPPH is 2,2-Diphenyl-1-(2,4,6-trinitrophenyl)hydrazin-1-yl.[1]

The structure consists of a hydrazyl radical center connected to two phenyl groups and one picryl (2,4,6-trinitrophenyl) group. The extensive electron delocalization over the entire molecule, especially onto the electron-withdrawing nitro groups of the picryl ring, is responsible for its remarkable stability.[2][3]

Caption: Simplified structure of the DPPH radical.

Physicochemical Properties

The physical and chemical properties of DPPH are summarized in the table below. These characteristics are fundamental to its application as a laboratory reagent.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₁₂N₅O₆ | [1][8][9][10] |

| Molar Mass | 394.32 g/mol | [1][2][10][11][12] |

| Appearance | Black to green crystalline powder | [1][7] |

| Color in Solution | Deep violet | [1][2][5] |

| Melting Point | Decomposes at ~135 °C. Exists in different crystalline forms with varying melting points (106 °C to 137 °C). | [1][2][7][13] |

| Density | 1.4 g/cm³ | [1][2][7] |

| Solubility | Insoluble in water. Soluble in organic solvents such as methanol (B129727), ethanol, and dimethylformamide (approx. 10 mg/mL). | [1][5][6][8][9][14] |

| UV/Vis Absorption Max (λmax) | ~515-520 nm in methanol or ethanol. A secondary peak is also observed around 327 nm. | [1][3][4][6][8][9] |

| CAS Number | 1898-66-4 | [1][8][10][11] |

The DPPH Radical Scavenging Assay: Principle and Mechanism

The DPPH assay is a widely used method to determine the antioxidant capacity of various substances.[4] The principle is based on the ability of an antioxidant compound to donate a hydrogen atom or an electron to the DPPH radical.

When a hydrogen atom donor (an antioxidant, AH) is introduced, the DPPH radical (DPPH•) is reduced to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[3][5] This reduction is accompanied by a stoichiometric loss of the deep violet color, which turns into a pale yellow or colorless solution.[1][5] The degree of discoloration is directly proportional to the concentration and potency of the antioxidants present.[4] The change in absorbance at DPPH's maximum wavelength (typically 517 nm) is measured using a UV-Vis spectrophotometer to quantify the scavenging activity.[3][4][15]

Caption: Reaction mechanism of DPPH radical scavenging.

Experimental Protocol for DPPH Assay

This section provides a standardized methodology for determining antioxidant activity using the DPPH assay.

Reagent Preparation

-

DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder.[16] Dissolve it in 100 mL of a suitable organic solvent (e.g., methanol or ethanol) in a volumetric flask.[14][16]

-

Storage: The solution is light-sensitive and should be freshly prepared before use.[5][14] Store the flask wrapped in aluminum foil in a cool, dark place (e.g., -20°C for long-term storage).[8][10]

-

Test Samples: Prepare a series of concentrations of the test compound (e.g., plant extract, pure compound) in the same solvent used for the DPPH solution.

-

Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or gallic acid, to serve as a positive control.

-

Blank: The pure solvent (e.g., methanol) will be used as the blank.

Assay Procedure

The following workflow outlines the steps for conducting the assay.

Caption: Standard experimental workflow for the DPPH assay.

-

Reaction Setup: In a set of test tubes or a 96-well plate, add a defined volume of the DPPH working solution (e.g., 3.0 mL).[3][14]

-

Sample Addition: Add a smaller volume of the test sample, positive control, or blank to the respective tubes (e.g., 0.5 mL).[3][14]

-

Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for a specified period, typically 30 minutes.[3][14] The incubation period allows the scavenging reaction to reach completion.

-

Measurement: After incubation, measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (e.g., 517 nm) using a UV-Vis spectrophotometer.[3]

Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A₀ - A₁) / A₀ ] * 100

Where:

-

A₀ is the absorbance of the control (DPPH solution with blank solvent).

-

A₁ is the absorbance of the sample (DPPH solution with the test compound).[15]

The results can also be expressed as the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant potency.[17]

Applications and Limitations

Applications:

-

Screening Tool: The DPPH assay is a rapid, simple, and cost-effective method, making it an excellent primary screening tool for the antioxidant potential of natural product extracts, food samples, and newly synthesized compounds.[4][6]

-

Structure-Activity Relationship Studies: It is frequently used to investigate how the chemical structure of a compound influences its antioxidant activity.

Limitations:

-

Physiological Relevance: The assay is performed in an organic solvent system, which does not fully replicate the complex aqueous environment of biological systems.[4]

-

Reaction Kinetics: The reaction with DPPH can be slow for some antioxidants, and a fixed time point may not reflect the true antioxidant capacity.

-

Interference: The color of the test samples can interfere with the absorbance reading, requiring an appropriate background subtraction.[5]

-

Radical Specificity: DPPH is a specific type of synthetic radical, and scavenging activity against it may not always correlate with activity against biologically relevant radicals like reactive oxygen species (ROS).[4]

Conclusion

The DPPH reagent is an indispensable tool in antioxidant research due to its stability and the simplicity of the colorimetric assay associated with it. While researchers must be aware of its limitations, the DPPH assay provides a reliable and efficient method for the initial screening and comparative evaluation of radical scavenging activity. A thorough understanding of its chemical properties and the experimental protocol is crucial for obtaining accurate and reproducible results in the development of new antioxidant-based therapeutics and functional foods.

References

- 1. DPPH - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. mdpi.com [mdpi.com]

- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPPH | CAS 1898-66-4 | Cayman Chemical | Biomol.com [biomol.com]

- 7. studylib.net [studylib.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. DPPH, Free Radical [sigmaaldrich.com]

- 11. abmole.com [abmole.com]

- 12. DPPH radical | C18H12N5O6+ | CID 15911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,2-Diphenyl-1-picrylhydrazyl 1898-66-4 [sigmaaldrich.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

synthesis of O-(Diphenylphosphinyl)hydroxylamine for beginners

An In-depth Technical Guide to the Synthesis of O-(Diphenylphosphinyl)hydroxylamine

Introduction

O-(Diphenylphosphinyl)hydroxylamine, commonly abbreviated as DPPH, is a highly versatile and stable crystalline solid used extensively in organic synthesis. It functions as a potent electrophilic aminating agent, enabling the introduction of an amino group (-NH₂) into a wide range of molecules.[1][2][3] Its utility is particularly noted in the amination of carbanions, Grignard reagents, amines, and π-electron-rich nitrogen heterocycles.[1][3][4] Unlike other hydroxylamine (B1172632) derivatives that are often stored as less stable hydrochloride salts, DPPH exhibits excellent stability and can be stored indefinitely at 0°C.[3][5]

This guide provides a comprehensive overview of the synthesis of DPPH, tailored for researchers and professionals in chemistry and drug development. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams to illustrate the synthesis pathway and workflow.

Synthesis Mechanism and Strategy

The foundational method for synthesizing O-(Diphenylphosphinyl)hydroxylamine involves the reaction between diphenylphosphinic chloride and hydroxylamine.[1][2][6] The core of this transformation is a nucleophilic substitution at the phosphorus center. The oxygen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic phosphorus atom of the diphenylphosphinic chloride.[1] This selectively forms the O-phosphinylated product rather than the N-phosphinylated isomer.[1][6]

While a direct one-step reaction is possible, it has been reported to be unreliable and sensitive to the reaction scale, with yields often ranging from 30% to 70%.[3][4] To address these challenges, a more robust and scalable two-step protocol has been developed. This improved method involves the use of a Boc-protected hydroxylamine derivative, which is then deprotected under acidic conditions to yield the final product with greater purity and reproducibility.[7][8]

Experimental Protocols

This section details a reliable and scalable two-step procedure adapted from Organic Syntheses.[7][8] A simpler, direct one-pot method is also presented for comparison.

Protocol 1: Scalable Two-Step Synthesis

This procedure involves the formation of a tert-butyl carbamate (B1207046) protected intermediate, followed by deprotection to yield the final product.

Step A: Synthesis of tert-Butyl (diphenylphosphoryl)oxycarbamate

-

Setup: In a 1-L three-necked flask equipped with a magnetic stir bar, addition funnel, nitrogen inlet, and temperature probe, add tert-butyl-N-hydroxycarbamate (30.9 g, 232 mmol, 1.10 equiv) and dichloromethane (B109758) (200 mL).

-

Cooling: Begin stirring and cool the mixture to between –5 °C and –15 °C using an ice/acetone bath.

-

Base Addition: Once the solids have dissolved (approx. 15 minutes), add triethylamine (B128534) (37 mL, 264 mmol, 1.25 equiv) dropwise over 10 minutes, maintaining the internal temperature.[7]

-

Reagent Preparation: In a separate 250-mL flask, prepare a solution of diphenylphosphinic chloride (40.4 mL, 50.0 g, 211 mmol, 1 equiv) in dichloromethane (50 mL) under a nitrogen atmosphere.[7]

-

Reaction: Transfer the diphenylphosphinic chloride solution to the addition funnel and add it dropwise to the main reaction flask over 30 minutes. Use a high nitrogen sweep and ensure the internal temperature remains below 0 °C.[7]

-

Workup: After confirming reaction completion (typically >95% conversion after 15 minutes by ¹H NMR), warm the mixture to above 10 °C and add a 5% aqueous citric acid solution (100 mL) over 5 minutes. Stir for 15 minutes, then transfer to a separatory funnel and discard the aqueous layer.[7]

-

Precipitation and Isolation: Concentrate the organic layer via rotary evaporation until the total volume is approximately 100–125 mL, at which point the product will begin to precipitate. Add hexane (B92381) (125 mL) and continue to concentrate to the same volume. Repeat with another portion of hexane (125 mL).[7]

-

Filtration: Stir the resulting slurry for 12 hours at room temperature. Collect the solids on a Büchner funnel, wash with a 4:1 hexane:dichloromethane mixture (250 mL), and dry under vacuum to yield tert-butyl (diphenylphosphoryl)oxycarbamate as a white solid.[7][8]

Step B: Synthesis of O-(Diphenylphosphinyl)hydroxylamine

-

Setup: In a 100-mL three-necked flask under an argon atmosphere, suspend the intermediate from Step A (10.0 g, 30.0 mmol, 1 equiv) in dichloromethane (20 mL). Cool the suspension to -5 °C.[8]

-

Deprotection: Add methanesulfonic acid (5.85 mL, 90.0 mmol, 3.00 equiv) dropwise over 15 minutes. Hold the reaction at -5 °C for 2 hours, monitoring for conversion.[7][8]

-

Quenching: Once the desired conversion is achieved, add dichloromethane (20 mL) and adjust the bath temperature to 0 °C. Prepare a solution of diisopropylethylamine (10.5 mL, 60.0 mmol, 2.00 equiv) in dichloromethane (30 mL) and add it dropwise over one hour, keeping the internal temperature between 0–5 °C.[7][8]

-

Isolation: Allow the resulting slurry to warm to 15 °C. Transfer the slurry to a Büchner funnel and wash the filter cake with dichloromethane (3 × 20 mL).[7][8]

-

Drying: Dry the final product under vacuum at room temperature to obtain O-(diphenylphosphinyl)hydroxylamine as a white solid.[7][8]

Protocol 2: Direct One-Pot Synthesis

This method is faster but can be less reliable in terms of yield.[3][4]

-

Setup: In a flask equipped with mechanical stirring, dissolve hydroxylamine hydrochloride (6.46 g, 93.0 mmol) in water (20 mL) and cool to -10 °C.[3]

-

Base Addition: Add a solution of sodium hydroxide (B78521) (3.55 g, 88.7 mmol) in water (20 mL). Then add diethyl ether (180 mL) and cool the biphasic mixture to approximately -15 °C using an ice-methanol bath.[3]

-

Reaction: Add diphenylphosphinic chloride (10.0 g, 42.3 mmol) rapidly via syringe. Stir the mixture vigorously for 10 minutes.[3]

-

Warming: Warm the reaction to 0 °C and stir for an additional 15 minutes.[3]

-

Workup: Filter the resulting white slurry and wash the collected solid with cold water (60 mL) and diethyl ether (70 mL). Dry the paste under vacuum to get a white powder.[3]

-

Purification: Treat the powder with 0.25 M aqueous NaOH (120 mL) at 0 °C for 30 minutes. Filter the slurry, wash the solid with cold water (40 mL), and dry under vacuum for 10 hours to afford the final product.[3]

Data Presentation

Table 1: Reagents and Yields for Scalable Two-Step Synthesis

| Step | Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Equivalents | Typical Yield |

| A | tert-Butyl-N-hydroxycarbamate | 133.15 | 30.9 g | 232 | 1.10 | 95% |

| Diphenylphosphinic chloride | 236.65 | 50.0 g | 211 | 1.00 | ||

| Triethylamine | 101.19 | 37 mL | 264 | 1.25 | ||

| B | tert-Butyl (diphenylphosphoryl)oxycarbamate | 333.33 | 10.0 g | 30.0 | 1.00 | 76-81% |

| Methanesulfonic acid | 96.11 | 5.85 mL | 90.0 | 3.00 | ||

| Diisopropylethylamine | 129.24 | 10.5 mL | 60.0 | 2.00 |

Data sourced from Organic Syntheses, 2020, 97, 54-65.[7][8]

Table 2: Comparison of Synthesis Methods

| Method | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |

| Scalable Two-Step | Boc-hydroxylamine, MsOH, DIPEA | 72-77% (overall) | High purity, reproducible, scalable | Two steps, longer procedure | [7][8] |

| Direct One-Pot | Hydroxylamine HCl, NaOH | 78-84% | Faster, one-pot | Sensitive to scale, potentially lower purity | [3][4] |

| Traditional One-Pot | Hydroxylamine HCl, Base | 42-70% | Simple reagents | Unreliable yields, side products | [1][3][4] |

Visualizations

Synthesis Pathway

Caption: General reaction scheme for the synthesis of DPPH.

Experimental Workflow (Scalable Method)

Caption: Step-by-step workflow for the two-step synthesis protocol.

Safety and Handling

A thorough hazard analysis and risk assessment should be conducted before performing this synthesis.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[9][10] All operations should be performed in a well-ventilated fume hood.

-

Chemical Hazards:

-

O-(Diphenylphosphinyl)hydroxylamine: Causes skin and serious eye irritation. May cause respiratory irritation.[9][11]

-

Diphenylphosphinic chloride: Corrosive. Reacts with water. Handle under an inert atmosphere.

-

Triethylamine & Diisopropylethylamine: Flammable and corrosive bases with strong odors.

-

Methanesulfonic acid: Highly corrosive acid.

-

Dichloromethane: Volatile and a suspected carcinogen.

-

-

Handling: Avoid dust formation and inhalation.[9] Keep reagents away from incompatible materials such as strong oxidizing agents, moisture, and heat.[9]

-

Disposal: Dispose of chemical waste in accordance with local and national regulations. Do not release into the environment.[9][10]

Conclusion

The synthesis of O-(Diphenylphosphinyl)hydroxylamine is a critical procedure for laboratories that utilize electrophilic amination. While traditional one-pot methods exist, the scalable two-step synthesis via a Boc-protected intermediate offers superior reliability, yield, and purity, making it the recommended procedure for consistent results. By following the detailed protocols and adhering to strict safety precautions, researchers can effectively prepare this valuable reagent for applications in pharmaceutical development and complex organic synthesis.

References

- 1. O-(Diphenylphosphinyl)hydroxylamine | 72804-96-7 | Benchchem [benchchem.com]

- 2. Buy O-(Diphenylphosphinyl)hydroxylamine | 72804-96-7 [smolecule.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. O-Diphenylphosphinylhydroxylamine | 72804-96-7 [chemicalbook.com]

- 6. O-(diphenylphosphinyl)hydroxylamine: preparation and some characteristic chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fishersci.com [fishersci.com]

- 10. biosynth.com [biosynth.com]

- 11. fishersci.nl [fishersci.nl]

O-(Diphenylphosphinyl)hydroxylamine: A Comprehensive Technical Guide

Abstract

O-(Diphenylphosphinyl)hydroxylamine (DPPH) has emerged as a pivotal reagent in modern organic synthesis, primarily recognized for its role as a versatile electrophilic aminating agent. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted applications of DPPH, with a particular focus on its utility in the pharmaceutical and drug development sectors. Detailed experimental protocols for its preparation are presented, alongside a comprehensive summary of its physicochemical properties. Furthermore, this document illustrates key reaction mechanisms and experimental workflows through detailed diagrams, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

O-(Diphenylphosphinyl)hydroxylamine, with the CAS number 72804-96-7, is a white, solid organophosphorus compound.[1] Its molecular structure features a hydroxylamine (B1172632) core with the oxygen atom connected to a diphenylphosphinyl group. This unique arrangement confers its powerful electrophilic aminating capabilities, enabling the transfer of an amino group (NH₂) to a wide range of nucleophiles.[2] The reagent's significance lies in its ability to facilitate the formation of crucial chemical bonds, including carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) linkages. These bond formations are fundamental in the synthesis of a vast array of organic molecules, particularly nitrogen-containing heterocycles that form the backbone of many therapeutic agents.[3] Consequently, DPPH has become an indispensable tool in medicinal chemistry for the systematic modification of lead compounds to explore structure-activity relationships (SAR).

History and Discovery

The synthesis of O-(Diphenylphosphinyl)hydroxylamine is achieved through the reaction of diphenylphosphinic chloride with hydroxylamine.[4][5] Initial investigations into this reaction were thought to yield the N-phosphinyl isomer, N-(diphenylphosphinyl)hydroxylamine.[2][5] However, subsequent and more detailed studies of the product's chemical reactivity correctly identified the structure as the O-phosphinylated isomer, O-(Diphenylphosphinyl)hydroxylamine.[2][5] This structural elucidation was crucial for understanding the reagent's mechanism of action as an electrophilic aminating agent, where the nitrogen atom acts as the electrophilic center. The development of scalable and safe synthetic protocols has further cemented its role as a commercially available and widely used reagent in both academic and industrial research.[6][7]

Physicochemical Properties

O-(Diphenylphosphinyl)hydroxylamine is a white solid that is stable for extended periods when stored at low temperatures (below 0 °C).[2] It exhibits low solubility in many aprotic organic solvents.[2][8] The compound decomposes when heated above its melting point.[2]

Table 1: Physical and Spectroscopic Data for O-(Diphenylphosphinyl)hydroxylamine

| Property | Value | Reference |

| Melting Point | 133-134 °C | [2] |

| Melting Point | 117-119 °C | [6] |

| ¹H NMR (CD₃OD, 500 MHz) | δ: 7.51 (td, J = 7.5, 3.7 Hz, 4H), 7.60 (td, J = 7.5, 1.3 Hz, 2H), 7.80 (dd, J = 7.5, 1.3 Hz, 4H) | [6] |

| ¹³C NMR (CD₃OD, 125 MHz) | δ: 129.72, 129.83, 132.89, 132.97, 133.76 | [6] |

| ³¹P NMR (CD₃OD) | δ: 38.52 ppm | [6] |

| IR (cm⁻¹) | 3270, 3170, 1210 | [2] |

Synthesis of O-(Diphenylphosphinyl)hydroxylamine

Several methods for the synthesis of O-(Diphenylphosphinyl)hydroxylamine have been reported, ranging from traditional lab-scale preparations to more recent, scalable procedures designed for safety and efficiency. The foundational method involves the reaction of diphenylphosphinic chloride with hydroxylamine.[4]

General Experimental Protocol

The following protocol is a representative method for the synthesis of O-(Diphenylphosphinyl)hydroxylamine:

-

A solution of hydroxylamine hydrochloride in water is prepared in a multi-neck round-bottom flask equipped with a mechanical stirrer and a thermocouple.[9]

-

The flask is cooled in an ice/acetone bath to 0 °C.[9]

-

A solution of sodium hydroxide (B78521) in water is added, followed by diethyl ether.[9]

-

A solution of diphenylphosphinyl chloride in diethyl ether is then added slowly to the vigorously stirred mixture, maintaining a low temperature.[9]

-

Upon addition, a white precipitate forms, making the mixture very concentrated.[9]

-

After a short period of stirring (5-10 minutes), the reaction is diluted with ice-cold water and filtered.[9]

-

The crude product is washed with an ice-cold dilute solution of sodium hydroxide, followed by cold water, and then dried under vacuum to yield O-(Diphenylphosphinyl)hydroxylamine as a white powder.[9] An 82% yield has been reported for this method.[9]

Scalable Preparation

For larger scale synthesis, a modified procedure has been developed to ensure safety and reproducibility, often avoiding multiple aqueous re-slurries which can lead to variable yields and slow filtration rates.[6][7] This can involve the use of a Boc-protected precursor, tert-butyl (diphenylphosphoryl)oxycarbamate, which is then deprotected to afford the final product.[6]

Table 2: Summary of a Scalable Synthesis Protocol

| Step | Reagents and Conditions | Observations | Yield | Reference |

| A: Boc-Protection | Diphenylphosphinic chloride, tert-butyl-N-hydroxycarbamate, triethylamine, dichloromethane, -5 to -15 °C | Formation of a slurry, product precipitates. | 95% | [6] |

| B: Deprotection | tert-Butyl (diphenylphosphoryl)oxycarbamate, methanesulfonic acid, dichloromethane, -5 °C | The final product is isolated as a white solid after workup and washing. | 76% | [6] |

Applications in Organic Synthesis

O-(Diphenylphosphinyl)hydroxylamine is a versatile reagent with broad applications in the synthesis of nitrogen-containing compounds. Its primary utility is as an electrophilic aminating agent.[1][4]

C-N Bond Formation

The most prominent application of DPPH is in the formation of C-N bonds. It efficiently aminates a variety of carbanions, including enolates and Grignard reagents.[8][10] This is particularly valuable in the synthesis of α-amino acids and their derivatives.[4] More recently, DPPH has been employed for the rapid and general amination of (hetero)aryl boronic acids and esters to produce primary anilines under mild conditions.[11] This method is notable for its broad substrate scope and exceptional functional-group tolerance.[11]

Caption: Mechanism of Electrophilic Amination.

Conversion of Aldehydes to Nitriles

DPPH serves as an efficient reagent for the direct, one-pot conversion of aldehydes to nitriles.[1] This transformation is advantageous as it proceeds under mild conditions and tolerates a variety of other functional groups such as alcohols, ketones, and esters.[1]

References

- 1. Buy O-(Diphenylphosphinyl)hydroxylamine | 72804-96-7 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. O-(Diphenylphosphinyl)hydroxylamine | 72804-96-7 | Benchchem [benchchem.com]

- 5. O-(diphenylphosphinyl)hydroxylamine: preparation and some characteristic chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. DPPH - Enamine [enamine.net]

- 9. guidechem.com [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) [organic-chemistry.org]

Navigating the Dual Identity of "DPPH": A Technical Guide to the Aminating Agent and the Stable Radical

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physical and Chemical Properties of the "DPPH" Aminating Agent and its Radical Counterpart.

This technical guide addresses a critical point of ambiguity in chemical nomenclature, providing an in-depth analysis of two distinct compounds frequently referred to as "DPPH". The primary focus is on O-(diphenylphosphinyl)hydroxylamine , a potent electrophilic aminating agent. To ensure clarity and prevent experimental discrepancies, this guide also offers a thorough examination of the well-known stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH•) , with which it is often confused. This document is intended to be an essential resource for professionals in research, chemical synthesis, and drug development.

Section 1: O-(Diphenylphosphinyl)hydroxylamine - The Aminating Agent

O-(diphenylphosphinyl)hydroxylamine, herein referred to as DPPH aminating agent, is a versatile and efficient reagent for electrophilic amination. It serves as a valuable tool for the formation of carbon-nitrogen, nitrogen-nitrogen, and sulfur-nitrogen bonds, which are pivotal in the synthesis of a wide array of pharmaceuticals and functional materials.

Physical and Chemical Properties

The physical and chemical properties of the DPPH aminating agent are summarized in the table below, providing a clear reference for its handling and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₂NO₂P | [1] |

| Molecular Weight | 233.20 g/mol | [1] |

| Appearance | White to off-white or light yellow solid/powder | [2][3] |

| Melting Point | 104 °C; >140 °C (decomposes) | [2][4] |

| Solubility | Very low in aprotic organic solvents. Slightly soluble in DMSO and very slightly soluble in Methanol (B129727) (sonication may be required). | [4][5] |

| Storage | Store at 2 - 8 °C | [3] |

Experimental Protocols

A scalable and reproducible two-step synthesis of the DPPH aminating agent has been developed, proceeding through a Boc-protected intermediate.[6]

Step 1: Synthesis of tert-Butyl (diphenylphosphoryl)oxycarbamate

-

In a 3-necked flask under an inert atmosphere (e.g., argon), suspend tert-butyl-N-hydroxycarbamate in dichloromethane (B109758) and cool to between -5 °C and -15 °C.[6]

-

Add triethylamine (B128534) dropwise to the cooled solution.[6]

-

In a separate flask, dissolve diphenylphosphinic chloride in dichloromethane.[6]

-

Add the diphenylphosphinic chloride solution dropwise to the hydroxylamine (B1172632) solution, maintaining the internal temperature below 0 °C.[6]

-

Monitor the reaction by ¹H NMR until >95% conversion is achieved.[6]

-

Upon completion, warm the reaction mixture and quench with an aqueous citric acid solution.[6]

-

Separate the organic layer, wash, and concentrate under reduced pressure.[6]

-

Precipitate the product by adding hexane, and collect the solid by filtration. Wash the solid with a hexane:dichloromethane mixture and dry under vacuum to yield the Boc-protected intermediate as a white solid.[6]

Step 2: Synthesis of O-(Diphenylphosphinyl)hydroxylamine

-

Suspend the tert-butyl (diphenylphosphoryl)oxycarbamate in dichloromethane in a 3-necked flask under an inert atmosphere and cool to -5 °C.[7]

-

Add methanesulfonic acid dropwise, keeping the internal temperature below 0 °C.[7]

-

Monitor the deprotection by ¹H NMR.[7]

-

Upon completion, add dichloromethane and then slowly add a solution of diisopropylethylamine in dichloromethane, maintaining the temperature between 0-5 °C.[7]

-

Allow the resulting slurry to warm to 15 °C.[7]

-

Collect the solid product by filtration, wash with dichloromethane, and dry under vacuum to yield O-(diphenylphosphinyl)hydroxylamine as a white solid.[7]

The DPPH aminating agent is highly effective for the conversion of (hetero)aryl boronic acids and their esters to primary anilines under mild, metal-free conditions.[8]

-

To a solution of the aryl boronic acid in DMF, add potassium hydroxide (B78521) (KOH).[8]

-

Add the DPPH aminating agent to the mixture.[8]

-

Stir the reaction at room temperature for approximately 2 hours.[8]

-

Upon completion, the reaction can be worked up using standard aqueous extraction procedures to isolate the primary aniline (B41778) product.

The proposed mechanism involves the formation of a boronate complex, followed by a 1,2-aryl shift from boron to nitrogen, and subsequent hydrolysis to yield the aniline.[8]

The DPPH aminating agent is a reliable method for the N-amination of various nitrogen-containing compounds, including primary and secondary amines. The general procedure involves the deprotonation of the amine followed by treatment with the aminating agent.[5]

-

Deprotonate the primary or secondary amine using a suitable base (e.g., NaH) in an appropriate aprotic solvent.[5]

-

Add the DPPH aminating agent to the reaction mixture.

-

Stir the reaction, typically at room temperature, until completion.

-

Quench the reaction and perform a standard work-up to isolate the N-aminated product.

This reagent also enables the late-stage S-imination of thioethers under mild, metal-free conditions, proving effective even with complex molecules like peptides and natural products.[9]

-

Dissolve the thioether-containing substrate in a suitable solvent mixture (e.g., CH₂Cl₂:DMF).[10]

-

Add the DPPH aminating agent.[10]

-

Stir the reaction at room temperature. Reaction times can vary from a few hours to overnight depending on the substrate.[10]

-

Monitor the reaction for the formation of the sulfiliminium product.

-

The product can be isolated using standard purification techniques, often involving HPLC for complex biomolecules.[10]

Section 2: 2,2-diphenyl-1-picrylhydrazyl - The Stable Radical

To prevent confusion, this section details the properties and primary application of the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH•). This compound is a dark-colored crystalline powder widely used in antioxidant assays.[11]

Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₁₈H₁₂N₅O₆ | [12] |

| Molecular Weight | 394.32 g/mol | [13] |

| Appearance | Dark-colored (black to green) crystalline powder; deep violet in solution | [11][14] |

| Melting Point | ~130-135 °C (decomposes); several crystalline forms exist with different melting points | [11][15] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, methanol, and dimethylformamide. | [13] |

| UV-Vis λmax | ~517 nm in methanol or ethanol | [13][16] |

| Storage | 2 - 8 °C, protect from light and heat | [13] |

Experimental Protocol: Antioxidant Assay

The DPPH• radical scavenging assay is a simple and rapid method to evaluate the antioxidant capacity of a compound or extract.[16]

-

Preparation of DPPH• Stock Solution: Prepare a stock solution of DPPH• in a suitable solvent like methanol or ethanol. This solution should be protected from light.[16][17]

-

Preparation of Working Solution: Dilute the stock solution to a working concentration (e.g., 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.[17]

-

Sample Preparation: Prepare a series of dilutions of the test compound or extract. A known antioxidant, such as ascorbic acid, should be used as a positive control.[18]

-

Reaction: Mix the sample dilutions with the DPPH• working solution. A blank containing only the solvent and the DPPH• solution should also be prepared.[17]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (typically 30 minutes).[16][17]

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[16][17]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[18]

The results can be used to determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals.[17]

Conclusion

This guide delineates the distinct properties and applications of two compounds known as DPPH. By providing detailed physical and chemical data, along with comprehensive experimental protocols, it is our intent to equip researchers with the necessary information to accurately select and utilize the appropriate "DPPH" reagent for their specific synthetic or analytical needs, thereby fostering precision and reproducibility in scientific investigation.

References

- 1. O-(Diphenylphosphinyl)hydroxylamine | C12H12NO2P | CID 10955453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. O-Diphenylphosphinylhydroxylamine | 72804-96-7 [chemicalbook.com]

- 5. DPPH - Enamine [enamine.net]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) [organic-chemistry.org]

- 9. Diphenylphosphinylhydroxylamine (DPPH) Affords Late-Stage S-imination to access free-NH Sulfilimines and Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,2-diphenyl-1-picrylhydrazyl | 1898-66-4 [chemicalbook.com]

- 12. 2,2-Diphenyl-1-picrylhydrazyl methanol | C19H15N5O7 | CID 129737978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. technopharmchem.com [technopharmchem.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilicity of O-(Diphenylphosphinyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(Diphenylphosphinyl)hydroxylamine (DPPH) has emerged as a versatile and efficient electrophilic aminating agent in modern organic synthesis. Its stability, ease of handling, and broad reactivity profile make it a valuable tool for the introduction of the amino group (–NH₂) onto a wide range of nucleophilic substrates. This technical guide provides a comprehensive overview of the core principles governing the electrophilicity of DPPH, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Understanding the nuances of DPPH's reactivity is crucial for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients.

Core Concepts: The Electrophilicity of DPPH

The electrophilic nature of the nitrogen atom in O-(Diphenylphosphinyl)hydroxylamine is a consequence of the electronic properties of the diphenylphosphinyl group (–P(O)Ph₂). This group acts as a potent electron-withdrawing moiety, polarizing the N–O bond and rendering the nitrogen atom electron-deficient and susceptible to nucleophilic attack. The diphenylphosphinate (B8688654) anion is an excellent leaving group, which further facilitates the amination reaction.

The electrophilicity of DPPH is a key factor in its ability to aminate a diverse array of nucleophiles, including carbanions, organometallic reagents, enamines, and heterocycles.[1][2] The reagent's utility is particularly notable in reactions where traditional nucleophilic amination methods may be problematic.[3]

Data Presentation: Reactivity of DPPH with Various Nucleophiles

The following tables summarize the reported yields for the electrophilic amination of various classes of nucleophiles with O-(Diphenylphosphinyl)hydroxylamine. These data provide a quantitative overview of the reagent's scope and limitations.

Table 1: N-Amination of Heterocycles with DPPH [4]

| Heterocycle | Product | Yield (%) |

| Indole (B1671886) | 1-Aminoindole | 52 |

| Skatole (3-Methylindole) | 1-Amino-3-methylindole | 62 |

| Carbazole | 9-Aminocarbazole | 58 |

| Reaction conditions: DPPH, KOH, DMF, 60–65 °C. |

Table 2: Amination of Grignard Reagents with DPPH [4]

| Grignard Reagent | Product | Yield (%) |

| Isopropylmagnesium bromide | Isopropylamine | 36 |

| t-Butylmagnesium bromide | t-Butylamine | 34 |

| Cyclohexylmagnesium bromide | Cyclohexylamine | 50 |

| Reaction conditions not specified in the comparative study. |

Table 3: Amination of Aryl Boronic Acids with DPPH [5][6][7]

| Aryl Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | Aniline | 90 |

| 4-Methoxyphenylboronic acid | p-Anisidine | 85 |

| 4-Trifluoromethylphenylboronic acid | 4-(Trifluoromethyl)aniline | 88 |

| Reaction conditions: DPPH, KOH, DMF, rt, 2 h. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of DPPH and its application in electrophilic amination reactions.

Protocol 1: Scalable Preparation of O-(Diphenylphosphinyl)hydroxylamine (DPPH)[8]

Materials:

-

tert-Butyl-N-hydroxycarbamate

-

Triethylamine (B128534) (TEA)

-

Diphenylphosphinic chloride

-

Methanesulfonic acid

-

Diisopropylethylamine (DIPEA)

-

Hexane

Procedure:

Part A: Synthesis of tert-Butyl (diphenylphosphoryl)oxycarbamate

-

To a stirred solution of tert-butyl-N-hydroxycarbamate (1.10 equiv) in dichloromethane, add triethylamine (1.25 equiv) at -5 to -15 °C.

-

Slowly add a solution of diphenylphosphinic chloride (1.00 equiv) in dichloromethane, maintaining the temperature below 0 °C.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Collect the solid precipitate by filtration and wash with a 4:1 hexane:dichloromethane mixture.

-

Dry the solid under vacuum to obtain tert-butyl (diphenylphosphoryl)oxycarbamate as a white solid.

Part B: Synthesis of O-(Diphenylphosphinyl)hydroxylamine

-

Suspend tert-butyl (diphenylphosphoryl)oxycarbamate (1.00 equiv) in dichloromethane and cool to -5 °C.

-

Add methanesulfonic acid (3.00 equiv) dropwise, keeping the temperature below 0 °C.

-

Monitor the reaction by ¹H NMR until >95% conversion is achieved.

-

Quench the reaction by the slow addition of a solution of diisopropylethylamine in dichloromethane.

-

Allow the slurry to warm to 15 °C and filter the solid.

-

Wash the solid with dichloromethane and dry under vacuum to yield O-(diphenylphosphinyl)hydroxylamine as a white solid.

Reaction Monitoring: The progress of both steps can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. For the deprotection step, the disappearance of the tert-butyl signal in the ¹H NMR spectrum is a key indicator of reaction completion.[8]

Protocol 2: Electrophilic Amination of an Indole[4]

Materials:

-

Indole

-

Potassium hydroxide (B78521) (KOH)

-

Dimethylformamide (DMF)

-

O-(Diphenylphosphinyl)hydroxylamine (DPPH)

-

Dichloromethane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of indole (1.0 equiv) in DMF, add powdered potassium hydroxide (excess).

-

Add O-(diphenylphosphinyl)hydroxylamine (1.0 equiv) to the stirred suspension.

-

Heat the reaction mixture to 60–65 °C and stir for the appropriate time, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent to afford the N-aminoindole.

Mandatory Visualization

Diagram 1: Synthesis of O-(Diphenylphosphinyl)hydroxylamine (DPPH)

Caption: Synthetic pathway for O-(Diphenylphosphinyl)hydroxylamine.

Diagram 2: General Mechanism of Electrophilic Amination with DPPH

Caption: General mechanism of electrophilic amination using DPPH.

Diagram 3: Electrophilic Amination of Aryl Boronic Acids with DPPH[5]

Caption: Proposed mechanism for the amination of aryl boronic acids.

Diagram 4: Experimental Workflow for Electrophilic Amination

Caption: General experimental workflow for DPPH-mediated amination.

Conclusion

O-(Diphenylphosphinyl)hydroxylamine is a powerful and versatile reagent for electrophilic amination, offering a reliable method for the synthesis of primary amines from a variety of nucleophilic precursors. Its electrophilicity, driven by the electron-withdrawing diphenylphosphinyl group, allows for efficient C-N bond formation under relatively mild conditions. The provided data, protocols, and mechanistic diagrams serve as a comprehensive resource for researchers seeking to leverage the unique reactivity of DPPH in their synthetic endeavors. Further exploration into the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the utility of this important reagent in the fields of organic synthesis and drug development.

References

- 1. Electrophilic amination - Wikipedia [en.wikipedia.org]